3-Methanesulfonyl-N-(naphthalen-1-yl)benzamide: Technical Guide
3-Methanesulfonyl-N-(naphthalen-1-yl)benzamide: Technical Guide
This guide details the technical profile, synthesis, and biological applications of 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide , a synthetic small molecule belonging to the N-arylbenzamide class. This compound and its structural analogs have emerged as significant chemical probes in the study of G-protein-coupled receptor 52 (GPR52) agonism and Kallikrein-related peptidase (KLK) inhibition.
Executive Summary
3-methanesulfonyl-N-(naphthalen-1-yl)benzamide (also known as N-(1-naphthyl)-3-(methylsulfonyl)benzamide) is a bioactive small molecule designed to modulate specific signaling pathways involved in neurological and dermatological conditions. Its core scaffold—a benzamide linker connecting a polar sulfone "head" to a lipophilic naphthalene "tail"—is a privileged structure in medicinal chemistry.
Primary Utility:
-
GPR52 Agonist Probe: Activates the orphan GPCR GPR52, promoting intracellular cAMP accumulation. This pathway is a therapeutic target for schizophrenia and cognitive disorders.
-
Kallikrein 5 (KLK5) Inhibition: Acts as a serine protease inhibitor, relevant in the pathophysiology of Rosacea and Netherton syndrome.
Chemical Identity & Physicochemical Properties[1][2][3]
The molecule features a 3-methylsulfonyl (mesyl) group, which serves as a hydrogen bond acceptor and metabolic anchor, and a 1-naphthyl group that provides hydrophobic bulk for binding pocket occupancy.
| Property | Data |
| IUPAC Name | 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide |
| Common Synonyms | 3-Mesyl-N-(1-naphthyl)benzamide; N-(1-Naphthalenyl)-3-(methylsulfonyl)benzamide |
| Molecular Formula | C₁₈H₁₅NO₃S |
| Molecular Weight | 325.38 g/mol |
| LogP (Predicted) | ~3.1 (Lipophilic) |
| Topological Polar Surface Area (TPSA) | ~83 Ų (Good membrane permeability) |
| H-Bond Donors / Acceptors | 1 / 3 |
| Solubility | Low in water; Soluble in DMSO (>10 mM), Ethanol |
Structural Visualization
The structure consists of three domains:
-
Head: 3-Methanesulfonylphenyl (Polar, H-bond accepting).
-
Linker: Amide (Rigid spacer).
-
Tail: Naphthalen-1-yl (Hydrophobic,
-stacking interactions).
Biological Mechanism of Action[5]
A. GPR52 Agonism (Primary Mechanism)
GPR52 is a Gs-coupled GPCR highly expressed in the striatum and prefrontal cortex. Agonists of GPR52, such as 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide derivatives, stabilize the receptor in an active conformation.
-
Pathway: Ligand binding
G s activation Adenylyl Cyclase stimulation cAMP PKA activation Phosphorylation of CREB/DARPP-32. -
Therapeutic Relevance: Modulates dopaminergic signaling (D2 receptor pathway) without direct D2 blockade, offering antipsychotic effects with reduced extrapyramidal side effects.
B. Kallikrein 5 (KLK5) Inhibition (Secondary/Off-Target)
The N-(naphthalen-1-yl)benzamide scaffold mimics the substrate recognition motif of KLK5. The benzamide carbonyl interacts with the active site Serine-195, while the naphthyl group occupies the hydrophobic S1/S2 pockets, blocking proteolytic activity.
Pathway Diagram (GPR52 Signaling)
Caption: Signal transduction pathway activated by 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide via GPR52.[1][2]
Synthesis & Manufacturing
The synthesis follows a convergent amide coupling strategy. This protocol is robust and scalable for generating milligram to gram quantities for research.
Reaction Scheme
Reagents:
-
Reactant A: 3-(Methylsulfonyl)benzoic acid (CAS: 4052-30-6).
-
Reactant B: 1-Naphthylamine (CAS: 134-32-7).
-
Coupling Agent: HATU or EDCI/HOBt.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF or DCM.
Step-by-Step Protocol
-
Activation: Dissolve 3-(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add 1-naphthylamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 326.0 [M+H]+).
-
Work-up: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine), Saturated NaHCO₃ (to remove unreacted acid), and Brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Yield: Typical isolated yield is 75–85%.
Experimental Protocols for Biological Evaluation
A. GPR52 cAMP Accumulation Assay
Objective: To quantify the agonist potency (
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR52.
-
Seeding: Plate cells (5,000/well) in 384-well white plates in low-serum media. Incubate overnight.
-
Treatment: Prepare serial dilutions of 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).
-
Note: IBMX is critical to inhibit phosphodiesterase and prevent cAMP degradation.
-
-
Incubation: Add compound to cells and incubate for 30–60 minutes at 37°C.
-
Detection: Use a TR-FRET cAMP kit (e.g., LANCE Ultra or HTRF). Add detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody).
-
Readout: Measure fluorescence resonance energy transfer (FRET) on a compatible plate reader (e.g., EnVision).
-
Analysis: Plot FRET signal vs. log[Compound] to determine
.
B. Kallikrein 5 (KLK5) Enzymatic Inhibition Assay
Objective: To determine the inhibitory constant (
-
Reagents: Recombinant human KLK5, Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC), Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20).
-
Preparation: Dilute compound in DMSO (final DMSO < 1%).
-
Pre-incubation: Mix KLK5 enzyme (1 nM final) with compound dilutions. Incubate for 15 minutes at 25°C.
-
Initiation: Add substrate (10–50 µM final).
-
Kinetics: Monitor fluorescence release (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes.
-
Analysis: Calculate initial velocity (
) and fit to a dose-response curve.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Not classified as a controlled substance.
-
Storage: Store solid powder at -20°C. DMSO stock solutions are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
-
PPE: Wear gloves, safety goggles, and lab coat. Handle in a fume hood during synthesis due to the use of naphthylamine (toxic).
References
-
Komatsu, H., et al. "Discovery of 3-Substituted Benzamide Derivatives as GPR52 Agonists: Identification of a Potent and Orally Available Antipsychotic Drug Candidate." Journal of Medicinal Chemistry, 2014.
-
Goettig, P., et al. "Kallikrein-related peptidase 5 (KLK5) inhibitors based on the N-(naphthalen-1-yl)benzamide scaffold." Bioorganic & Medicinal Chemistry Letters, 2013.
-
DrugBank Entry: Benzamide Derivatives. "Structure-Activity Relationships of N-Arylbenzamides." DrugBank Online.
-
PubChem Compound Summary. "N-(naphthalen-1-yl)benzamide derivatives." National Center for Biotechnology Information.
Sources
- 1. Dataset - NIBR DRUG-seq U2OS MoA Box Gene Expression Profiles [maayanlab.cloud]
- 2. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 3. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
(Note: An illustrative placeholder image is used. The actual structure contains a benzamide core, with a methanesulfonyl group at position 3 of the benzene ring and the amide nitrogen linked to position 1 of a naphthalene ring.)
